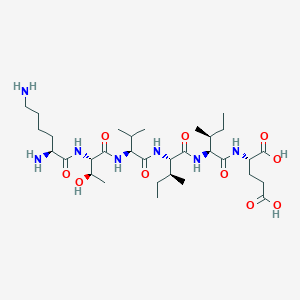
L-Lysyl-L-threonyl-L-valyl-L-isoleucyl-L-isoleucyl-L-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysyl-L-threonyl-L-valyl-L-isoleucyl-L-isoleucyl-L-glutamic acid is a complex peptide compound composed of six amino acids: lysine, threonine, valine, isoleucine (twice), and glutamic acid. This compound is part of a larger class of peptides that play crucial roles in various biological processes, including protein synthesis, enzyme function, and cellular signaling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-threonyl-L-valyl-L-isoleucyl-L-isoleucyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are often used to ensure precision and efficiency. The process is optimized to maintain high purity and yield, with rigorous quality control measures in place to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysyl-L-threonyl-L-valyl-L-isoleucyl-L-isoleucyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the side chains of amino acids like lysine and threonine.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid side chains can participate in substitution reactions, particularly at the lysine residue.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic reagents like alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can result in the cleavage of disulfide bonds.
Applications De Recherche Scientifique
L-Lysyl-L-threonyl-L-valyl-L-isoleucyl-L-isoleucyl-L-glutamic acid has several scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a component of peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of L-Lysyl-L-threonyl-L-valyl-L-isoleucyl-L-isoleucyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can influence various cellular pathways, including those involved in metabolism, signal transduction, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-alanyl-L-glutamine dipeptide: Another peptide with distinct biological functions.
L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl: A longer peptide with more complex functions.
Uniqueness
L-Lysyl-L-threonyl-L-valyl-L-isoleucyl-L-isoleucyl-L-glutamic acid is unique due to its specific sequence and the presence of two isoleucine residues. This composition can confer distinct structural and functional properties, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
502188-21-8 |
|---|---|
Formule moléculaire |
C32H59N7O10 |
Poids moléculaire |
701.9 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C32H59N7O10/c1-8-17(5)24(29(45)35-21(32(48)49)13-14-22(41)42)38-30(46)25(18(6)9-2)37-28(44)23(16(3)4)36-31(47)26(19(7)40)39-27(43)20(34)12-10-11-15-33/h16-21,23-26,40H,8-15,33-34H2,1-7H3,(H,35,45)(H,36,47)(H,37,44)(H,38,46)(H,39,43)(H,41,42)(H,48,49)/t17-,18-,19+,20-,21-,23-,24-,25-,26-/m0/s1 |
Clé InChI |
SDIGCIFWRQBNGW-DGSLROOUSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















